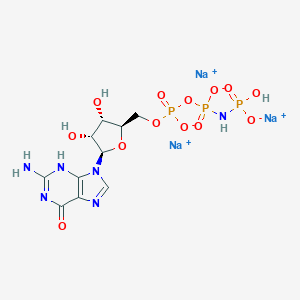

Guanylyl imidodiphosphate

Description

Properties

CAS No. |

148892-91-5 |

|---|---|

Molecular Formula |

C10H16N6Na3O14P3 |

Molecular Weight |

606.16 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate;hydrate |

InChI |

InChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

AVHZFABRVPIWCT-ZVQJTLEUSA-K |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

Appearance |

Assay:≥95%A crystalline solid |

Synonyms |

5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt; |

Origin of Product |

United States |

Ii. Molecular Mechanisms Governing Guanylyl Imidodiphosphate Interactions

Direct Binding to Guanine (B1146940) Nucleotide-Binding Proteins (G-Proteins)

GppNHp directly interacts with the guanine nucleotide-binding site on the α-subunit of both heterotrimeric and small monomeric G-proteins. smolecule.com This binding event is central to its function as a research tool, as it mimics the GTP-bound "on" state, thereby facilitating detailed investigation of G-protein activation and downstream signaling without the complication of rapid signal termination. cymitquimica.comsmolecule.com

The binding of GppNHp to a G-protein induces and locks the protein in its active conformation. smolecule.comsmolecule.com In the natural G-protein cycle, the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for GTP triggers a significant conformational change, particularly in regions known as switch I and switch II of the Gα subunit. This change allows the G-protein to interact with and modulate its downstream effectors. researchgate.net By binding to the nucleotide-binding pocket, GppNHp effectively mimics this activation step. ontosight.aismolecule.com Because GppNHp is resistant to hydrolysis, it traps the G-protein in this active state, a property that has been instrumental in structural biology for crystallizing G-proteins in their active conformations to study their interactions with other proteins. cymitquimica.comsmolecule.com This stable, active-state complex allows researchers to delineate the specific interactions between the G-protein and its effectors, such as adenylyl cyclase and phospholipase C. smolecule.com

GppNHp exerts its effects by directly competing with the endogenous nucleotides, GDP and GTP, for the same binding site on the G-protein. nih.gov The G-protein cycle begins when an activated G-protein-coupled receptor (GPCR) promotes the dissociation of GDP from the inactive G-protein. nih.govresearchgate.net This creates a transient, nucleotide-free state that is then typically occupied by GTP, due to its higher cellular concentration compared to GDP. researchgate.net

GppNHp can bind to this empty site, preventing GTP from binding and initiating a normal activation cycle. nih.govsemanticscholar.org Furthermore, GppNHp has been shown to competitively inhibit the stimulatory effects of GTP on effector enzymes like adenylyl cyclase. nih.govweizmann.ac.il Studies have demonstrated that GppNHp can compete with the GDP-bound form of the G-protein (G-GDP) for interaction with the receptor, highlighting that they share the same coupling site. nih.gov The relative affinity for GppNHp versus GTP can vary, but its ability to occupy the binding site and resist hydrolysis is the key to its experimental utility. semanticscholar.orgnih.gov

| Nucleotide/Analog | Interaction Type | Effect on G-Protein | Reference(s) |

| GTP | Endogenous Ligand | Activates G-protein, undergoes hydrolysis to GDP | trc-p.nl |

| GDP | Endogenous Ligand | Binds to inactive G-protein | trc-p.nl |

| Guanylyl Imidodiphosphate (GppNHp) | Competitive Agonist | Binds to and persistently activates G-protein | nih.govnih.gov |

The interaction between GppNHp and G-proteins is critically dependent on the presence of magnesium ions (Mg²⁺). wikipedia.orgnih.govharvard.edu Mg²⁺ is essential for the tight, high-affinity binding of the nucleotide to the G-protein's active site. smolecule.comsmolecule.comcaymanchem.com The magnesium ion coordinates with oxygen atoms on the β- and γ-phosphates of the nucleotide and with conserved amino acid residues within the G-protein, such as a threonine in the switch I region. researchgate.netsci-hub.se This coordination stabilizes the nucleotide within the binding pocket. nih.govsci-hub.se

Following the initial binding of the nucleotide, Mg²⁺ promotes a nearly irreversible conformational change to the fully active state, which involves the dissociation of the Gα subunit from the Gβγ dimer and the GPCR. nih.govresearchgate.net Studies have shown that in the absence of sufficient Mg²⁺, the activation of G-proteins by GppNHp is significantly impaired. nih.gov The chelation of Mg²⁺ can shift the concentration dependence for GppNHp activation, demonstrating the ion's direct role in facilitating the binding process. weizmann.ac.il This Mg²⁺-dependent mechanism ensures that the G-protein is locked into a stable, active conformation capable of sustained downstream signaling. nih.govportlandpress.com

Abrogation of Intrinsic GTPase Activity

A defining characteristic of GppNHp is its inability to be hydrolyzed by the G-protein's intrinsic GTPase function. This resistance is the primary reason for its widespread use as a tool to study G-protein signaling, as it effectively "freezes" the signaling cascade in the "on" state. cymitquimica.comcaymanchem.com

The molecular basis for GppNHp's resistance to hydrolysis lies in its chemical structure. The molecule is an analog of GTP where the oxygen atom that forms the bridge between the β- and γ-phosphate groups is replaced by a nitrogen atom, creating a phosphoimidate bond (P-N-P). wikipedia.orgnih.govharvard.edu This imido linkage is not recognized by the enzymatic machinery of the G-protein's active site that carries out hydrolysis. ontosight.aiwikipedia.org The GTPase activity of the G-protein specifically targets the terminal (γ) phosphate (B84403) of GTP for cleavage, a reaction that cannot proceed with the stable P-N-P bond in GppNHp. wikipedia.orgnih.gov This makes GppNHp a non-hydrolyzable analog, effectively mimicking the GTP-bound state without being subject to the normal inactivation mechanism. wikipedia.orgsmolecule.com

| Compound | Phosphate Chain Linkage | Susceptibility to GTPase Hydrolysis | Reference(s) |

| Guanosine Triphosphate (GTP) | P-O-P (Phosphoanhydride) | Yes | researchgate.net |

| This compound (GppNHp) | P-N-P (Phosphoimidate) | No | wikipedia.orgharvard.edunih.gov |

The inability of G-proteins to hydrolyze bound GppNHp has profound consequences for the G-protein signaling cycle. The hydrolysis of GTP to GDP is the essential "off switch" that terminates the signal and allows the Gα subunit to re-associate with the Gβγ dimer, returning the G-protein to its inactive, resting state. researchgate.netnih.gov By binding GppNHp, the G-protein becomes locked in a persistently active state because this "off switch" is disabled. smolecule.comcaymanchem.com

This leads to a prolonged and uninterrupted activation of downstream effector proteins, such as adenylyl cyclase. nih.govcaymanchem.com Consequently, the cellular response mediated by the G-protein is sustained far beyond its normal duration. smolecule.com This irreversible activation has been demonstrated in various systems, where the application of GppNHp leads to a persistent inhibition or stimulation of cellular processes, such as the modulation of ion channel currents. nih.govphysiology.org The use of GppNHp allows researchers to study the full potential of a signaling pathway's activation without the attenuating effect of GTP hydrolysis, providing critical insights into the mechanisms of signal transduction. smolecule.comresearchgate.net

Modulation of Downstream Effector Enzymes and Regulatory Factors

This compound (GMP-PNP), a non-hydrolyzable analog of guanosine triphosphate (GTP), plays a significant role in modulating the activity of various downstream effector enzymes and regulatory factors. Its resistance to hydrolysis allows it to lock specific proteins, particularly G-proteins, in a persistently active state, thereby facilitating detailed studies of their function.

Potent Stimulation of Adenylate Cyclase

This compound is a potent stimulator of adenylate cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). medchemexpress.comdrugbank.com This stimulation is a hallmark of its biochemical activity and has been observed across various cell and tissue types, including erythrocytes, liver cells, fat cells, and myocardial preparations. nih.govpnas.org The activation of adenylate cyclase by GMP-PNP is often potent and essentially irreversible. nih.govjci.org In many systems, the level of stimulation by GMP-PNP can be significantly higher than that achieved with fluoride (B91410) ion, another common activator of adenylate cyclase. pnas.org Furthermore, GMP-PNP acts cooperatively with various hormones, such as catecholamines, glucagon, and secretin, to enhance the activation of the enzyme. pnas.org

The stimulatory effect of GMP-PNP is attributed to its ability to bind tightly to the guanine nucleotide-binding regulatory proteins (G-proteins) that modulate adenylate cyclase activity. drugbank.com By replacing GTP, GMP-PNP induces a prolonged activation state of the stimulatory G-protein (Gs), which in turn persistently activates the catalytic subunit of adenylate cyclase. smolecule.com This sustained activation provides a powerful tool for researchers to investigate the mechanisms of G-protein-coupled receptor (GPCR) signaling pathways. smolecule.com

Kinetic Characteristics of Adenylate Cyclase Activation by this compound

The activation of adenylate cyclase by this compound exhibits distinct kinetic characteristics. A notable feature is the presence of a lag period, with complete enzyme activation often requiring several minutes. nih.govdartmouth.edu For instance, in frog erythrocyte membranes, a lag of 10 to 15 minutes is observed at 37°C for full activation. nih.gov However, this lag can be significantly reduced or eliminated by the presence of hormones or magnesium ions. epa.govnih.gov

A kinetic analysis of turkey erythrocyte adenylate cyclase revealed that the role of a catecholamine hormone is to facilitate the activation of the enzyme by GMP-PNP. nih.gov The process involves the formation of a hormone-receptor-enzyme-nucleotide complex, which then undergoes a rate-limiting conversion to a persistently active state. nih.gov Once activated by GMP-PNP, the enzyme's properties are altered; it displays greater temperature stability and becomes insensitive to further stimulation by other activators like catecholamines or fluoride. nih.gov

The concentration of GMP-PNP also influences the kinetics. In rat myocardial adenylate cyclase, lower concentrations (e.g., 60 µM) stimulate the enzyme, while higher concentrations (e.g., 600 µM) can attenuate the maximal stimulatory response, primarily by introducing a prolonged lag in the activation kinetics, especially at low cation concentrations. epa.gov

Table 1: Kinetic Parameters of Adenylate Cyclase Activation

| Parameter | Observation | Condition/System |

| Lag Time | 10-15 minutes for complete activation | Frog erythrocyte membranes at 37°C nih.gov |

| Lag Time Reduction | Lag is eliminated | In the presence of Mg²⁺ ions or isoproterenol (B85558) epa.gov |

| Rate Constant (k) | 0.7 min⁻¹ for conversion to active state | Turkey erythrocyte adenylate cyclase with hormone and GMP-PNP nih.gov |

| Concentration Effect | 60 µM stimulates; 600 µM attenuates response by prolonging lag | Rat myocardial adenylate cyclase epa.gov |

Interaction with Regulatory Proteins of Adenylate Cyclase

The stimulation of adenylate cyclase by this compound is mediated through its interaction with guanine nucleotide-binding proteins (G-proteins), which act as regulatory components of the adenylate cyclase system. weizmann.ac.il GMP-PNP binds to the alpha subunit of the stimulatory G-protein (Gsα), mimicking the binding of GTP. pnas.org This binding, which is tight and resistant to hydrolysis, locks Gsα in its active conformation. drugbank.com

The activation process involves a series of steps. Initially, GMP-PNP appears to interact reversibly with the regulatory protein in a reaction that is independent of divalent cations. pnas.orgnih.gov This is followed by a slower, temperature-dependent, and divalent cation-dependent high-affinity interaction between the GMP-PNP-bound regulatory component and the catalytic component of adenylate cyclase, leading to a persistently activated state of the enzyme. pnas.orgnih.gov

Studies using reconstitution techniques have provided evidence for distinct regulatory functions, with one capable of restoring the GMP-PNP response and another the response to fluoride, suggesting the existence of separable regulatory components. pnas.orgnih.gov The interaction between GMP-PNP and G-proteins is also influenced by hormones. Hormones facilitate the binding of GMP-PNP to the G-protein, thereby promoting the activation of adenylate cyclase. nih.gov

Activation of ADP-Ribosylation Factors (ARFs)

This compound is an established activator of ADP-ribosylation factors (ARFs). medchemexpress.comscbt.comtargetmol.com ARFs are a family of small GTP-binding proteins that play crucial roles in vesicular trafficking and other cellular processes. pnas.org Similar to its effect on Gs proteins, GMP-PNP can bind to ARFs and lock them in an active conformation, as it is a non-hydrolyzable analog of GTP. pnas.org

The activation of ARF by GMP-PNP is a key step in its function. For example, the GTP-dependent activity of ARF is required to enhance the ADP-ribosyltransferase activity of cholera toxin, which leads to the activation of Gsα and subsequent stimulation of adenylate cyclase. pnas.org Studies have shown that GMP-PNP, like GTP, enhances the labeling of Gsα and the cholera toxin A1 subunit in the presence of ARF. pnas.org

Interaction with Guanylate Cyclase as a Substrate and Inhibitor

The interaction of this compound with guanylate cyclase, the enzyme that synthesizes cyclic guanosine monophosphate (cGMP) from GTP, is complex. While GTP is the natural substrate for guanylate cyclase, studies have investigated the effects of GMP-PNP on this enzyme. researchgate.netnih.gov

Research on particulate guanylyl cyclase (pGC) has shown that the enzyme exhibits positive cooperativity with its substrate, Mg-GTP. researchgate.net While the primary focus of many studies is on GTP as the substrate, analogs are used to probe the enzyme's active site. Some purine (B94841) nucleoside analogs have been identified as potent inhibitors of pGC. For example, 2'd3'GMP has been shown to be a potent mixed non-competitive inhibitor of pGC. researchgate.net

In the context of soluble guanylyl cyclase (sGC), various nucleotide analogs have been studied for their inhibitory effects. 2',3'-O-(2,4,6-Trinitrophenyl)-guanosine 5'-triphosphate (TNP-GTP) was identified as a highly potent inhibitor of rat sGC α1β1. researchgate.net The available research primarily characterizes GMP-PNP and related analogs as inhibitors rather than substrates for guanylate cyclases.

Effects on F1-ATPase Kinetics

This compound has been shown to affect the kinetics of mitochondrial F1-ATPase. Studies on the enzyme from human placenta have demonstrated that GMP-PNP acts as a competitive inhibitor of the hydrolysis of MgATP, MgITP, and MgGTP. nih.gov

In contrast, studies on soluble bovine heart mitochondrial F1-ATPase revealed a more complex interaction. The presence of GMP-PNP in the assay solution initially caused rapid competitive inhibition, which was then slowly reversed until a steady state was reached. nih.gov This behavior suggests a rapid but reversible shift in the inhibition pathway induced by this non-hydrolyzable analog. nih.gov The results of kinetic experiments support an alternating three-site mechanism of ATP hydrolysis by mitochondrial ATPase. nih.gov

Influence on Protein Translocation across the Endoplasmic Reticulum Membrane

The translocation of nascent polypeptide chains into or across the endoplasmic reticulum (ER) membrane is a fundamental cellular process, orchestrated by a series of GTP-dependent events. The non-hydrolyzable GTP analog, this compound (GNP-PNP), has been an indispensable tool in dissecting the intricate molecular choreography of this pathway. By substituting for GTP but resisting hydrolysis, GNP-PNP effectively stalls the translocation machinery at specific steps, allowing researchers to isolate and characterize transient intermediates and elucidate the role of GTP hydrolysis in driving the process forward.

The primary pathway for co-translational protein targeting to the ER involves the Signal Recognition Particle (SRP), a ribonucleoprotein complex, and its receptor (SR) located on the ER membrane. nih.govcaltech.edunih.gov Both the SRP54 subunit of SRP and the α-subunit of the SR (SRα) are GTPases. nih.govcaltech.edu The cycle of protein translocation is critically dependent on the binding and hydrolysis of GTP by these two proteins.

The process begins when SRP binds to the signal sequence of a nascent polypeptide emerging from the ribosome. caltech.edu This binding event is followed by the targeting of the entire ribosome-nascent chain (RNC)-SRP complex to the ER membrane, where it interacts with the SR. The formation of a stable complex between SRP and SR is a GTP-dependent process. nih.gov In the presence of GNP-PNP, SRP and SR form a stable, "locked" complex that effectively halts the translocation process. nih.govoup.com This locked state prevents the release of the signal sequence from SRP and its subsequent transfer to the protein-conducting channel, the Sec61 translocon. nih.gov

Crucially, the hydrolysis of GTP by both SRP and SR is required for the dissociation of the SRP-SR complex, which allows the ribosome to properly engage with the Sec61 translocon and for the nascent polypeptide to enter the channel. psu.edu GNP-PNP, by preventing this hydrolysis, traps the SRP-SR complex on the membrane, thereby inhibiting subsequent steps of translocation. psu.edu

Research has shown that the formation of the SRP-SR complex dramatically stimulates the GTPase activity of both components. psu.edu However, in the presence of GNP-PNP, this reciprocal activation of hydrolysis is blocked, leading to a persistent, inactive complex.

Detailed Research Findings:

Studies utilizing GNP-PNP have provided quantitative insights into the stability of the intermediates formed during protein translocation. While much of the highly detailed kinetic data has been derived from bacterial and chloroplast systems due to their relative simplicity, key findings in eukaryotic systems have corroborated the fundamental role of GTP hydrolysis.

In mammalian systems, the equilibrium dissociation constant (Kd) of the RNC-SRP-SR complex has been measured, highlighting the stability of this intermediate. In the presence of a non-hydrolyzable GTP analog, the complex is significantly stabilized. For instance, a mutation in SRP54 (SRPG226E) that is known to cause defects in protein translocation, was shown to have an equilibrium dissociation constant (Kd) of 23 nM for the targeting complex, which is comparable to the wild-type complex, indicating that the initial assembly is not grossly impaired. nih.gov However, the deletion of a specific motif (MoRF) in the SR destabilized the mutant SRPG226E•SR complex over 30-fold, increasing the Kd from 31 nM to 1.1 μM, demonstrating the importance of specific protein-protein interactions in stabilizing the early targeting complex. nih.gov

The following table summarizes the effects of GNP-PNP on the key steps of protein translocation across the ER membrane:

| Step in Protein Translocation | Effect of this compound (GNP-PNP) | Consequence |

| SRP-SR Complex Formation | Promotes the formation of a stable, non-dissociable complex. | Traps SRP and SR together at the ER membrane. |

| GTP Hydrolysis | Inhibits the GTPase activity of both SRP and SR. | Prevents the conformational changes required for the next steps. |

| Signal Sequence Release | Blocks the release of the nascent polypeptide's signal sequence from SRP. | The nascent chain cannot be transferred to the Sec61 translocon. |

| Ribosome-Translocon Engagement | Prevents the proper docking and engagement of the ribosome with the Sec61 channel. | Halts the passage of the polypeptide into the ER lumen. |

| SRP-SR Recycling | Inhibits the dissociation of the SRP-SR complex. | Prevents SRP and SR from participating in further rounds of targeting. |

The following table provides available quantitative data on the stability of the SRP-SR complex in the presence of non-hydrolyzable GTP analogs in eukaryotic systems.

| System | Condition | Parameter | Value | Reference |

| Mammalian | RNC-SRPG226E-SR complex | Kd | 23 nM | nih.gov |

| Mammalian | RNC-SRPG226E-SR (ΔMoRF) complex | Kd | 1.1 µM | nih.gov |

It is important to note that while GNP-PNP has been instrumental in elucidating these mechanisms, the precise kinetic parameters of inhibition for each step in the mammalian system are not as extensively documented as in prokaryotic models. Nevertheless, the collective evidence firmly establishes that GNP-PNP acts as a potent inhibitor of protein translocation by locking the SRP-SR GTPase cycle in a pre-hydrolysis state.

Iii. Advanced Structural Biology and Conformational Analysis Employing Guanylyl Imidodiphosphate

Elucidation of Protein-Guanylyl Imidodiphosphate Complexes via X-ray Crystallography

X-ray crystallography has been instrumental in providing atomic-level snapshots of GTPases in their Gpp(NH)p-bound state. By forming stable crystals of protein-Gpp(NH)p complexes, scientists can determine the three-dimensional arrangement of atoms, offering profound insights into the structural basis of GTPase activation and their interactions with downstream effectors.

The binding of Gpp(NH)p to the G domain of GTPases induces a conformation that is representative of the active state. nih.gov This has been pivotal in understanding the fundamental mechanics of these molecular switches. GTPases are active when bound to GTP and inactive when bound to guanosine (B1672433) diphosphate (B83284) (GDP). nih.gov This transition between active and inactive states is accompanied by significant conformational changes, primarily within two flexible regions known as switch I and switch II. nih.govnih.govresearchgate.net

Crystallographic studies of GTPases complexed with Gpp(NH)p have been successfully carried out for a variety of these proteins, including members of the Ras superfamily and heterotrimeric G proteins. For instance, the crystal structure of the human c-H-ras oncogene product (p21) complexed with Gpp(NH)p revealed the detailed architecture of the active site. pnas.org Similarly, the structure of Cdc42Hs, a Rho family G protein, in complex with Gpp(NH)p and the GTPase-activating protein (GAP) domain of p50rhoGAP, has shed light on the mechanism of GAP-mediated GTP hydrolysis. biorxiv.org

These structural studies consistently show a highly conserved G domain fold, characterized by a central beta-sheet surrounded by alpha-helices. The Gpp(NH)p molecule is typically nestled in a pocket formed by several conserved sequence motifs, including the P-loop, which interacts with the phosphate (B84403) groups of the nucleotide. The presence of the imido group in Gpp(NH)p, replacing the hydrolyzable oxygen atom between the β and γ phosphates, prevents the nucleophilic attack that would otherwise lead to GTP hydrolysis, thus locking the protein in its active conformation for structural analysis.

| GTPase | PDB ID | Resolution (Å) | Key Structural Features |

|---|---|---|---|

| H-Ras | 5P21 | 2.20 | Reveals the canonical GTP-bound conformation with ordered switch regions. |

| Cdc42Hs in complex with rhoGAP | 1AM4 | 2.70 | Illustrates the interaction between a GTPase and its activating protein, with Gpp(NH)p in the active site. biorxiv.org |

| RasA59G Mutant | 1K8Y | 1.70 | Shows a novel conformation with direct interaction between switch regions, intermediate to the GTP and GDP-bound states. nih.gov |

The switch I and switch II regions are the primary conformational epicenters of GTPases, and their dynamics are central to the protein's function as a molecular switch. nih.govnih.gov The binding of Gpp(NH)p, mimicking the GTP-bound state, stabilizes these regions in a conformation that is competent for binding to effector proteins. nih.gov

X-ray crystallographic studies of Gpp(NH)p-bound GTPases have been crucial in delineating the structural rearrangements within these switch regions. Upon binding of Gpp(NH)p, both switch I (typically residues 30-40 in Ras) and switch II (residues 60-76 in Ras) undergo significant conformational changes compared to their GDP-bound state. nih.gov These changes are essential for creating a binding surface for downstream effector proteins, thus propagating the cellular signal.

For example, in the Gpp(NH)p-bound form of Ras, the side chain of a conserved threonine residue in switch I coordinates the Mg2+ ion and the γ-phosphate of the nucleotide. nih.gov This interaction is critical for stabilizing the active conformation. The switch II region, which often includes a conserved glutamine residue crucial for catalysis, also moves closer to the nucleotide-binding pocket. The crystal structure of the RasA59G mutant bound to Gpp(NH)p revealed a novel conformation where the switch regions interact directly through strong hydrogen bonds, and the α2-helix of the switch II region adopts a conformation intermediate to its positions in the canonical GTP- and GDP-bound states. nih.gov This highlights the complex conformational landscape that can be explored by these proteins even when locked with a non-hydrolyzable analog.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy offers a powerful complementary approach to X-ray crystallography by providing information on the structure, dynamics, and interactions of proteins in solution. The use of Gpp(NH)p in NMR studies has been particularly insightful for understanding the conformational dynamics of GTPases that are often averaged out in a crystal lattice.

A seminal contribution of NMR spectroscopy to the study of GTPases has been the discovery that Ras proteins, when complexed with Gpp(NH)p, exist in a dynamic equilibrium between two distinct conformational states, termed "state 1" and "state 2". nih.govnih.govacs.org This phenomenon was first detected using ³¹P NMR, where the phosphorus atoms of the bound Gpp(NH)p give rise to distinct sets of resonance signals corresponding to the two states. nih.govnih.gov

State 2 is generally considered the "active" conformation, competent for binding to effector proteins, while state 1 has a significantly reduced affinity for these partners. utoronto.ca The equilibrium between these two states can be influenced by several factors, including temperature, pressure, and mutations within the protein. For example, mutation of Threonine-35 to serine in Ras shifts the conformational equilibrium toward state 1. nih.govacs.org Conversely, the binding of effector proteins, such as the Ras-binding domain (RBD) of Raf kinase, shifts the equilibrium completely to state 2. nih.govacs.org This demonstrates that the conformational flexibility of Ras is intrinsically linked to its biological function.

| State | Effector Binding Competence | Relative Population (in wild-type Ras) | Factors Favoring this State |

|---|---|---|---|

| State 1 | Low affinity | Minor | T35S mutation |

| State 2 | High affinity | Major | Effector protein binding |

The existence of the state 1 and state 2 equilibrium highlights the inherent flexibility of the Ras protein, particularly within the switch regions. NMR techniques, such as relaxation dispersion, can be used to characterize the kinetics and thermodynamics of the interconversion between these states, which occurs on a millisecond timescale. utoronto.ca

Studies on Gpp(NH)p-bound Ras have shown that the switch I region, in particular, is highly dynamic. In the crystal structure of the Ras(T35S) mutant, which predominantly populates state 1 in solution, the residues of the switch I loop are disordered, indicating a high degree of mobility. This structural observation correlates well with the NMR data showing a shift in the conformational equilibrium. The dynamic nature of these regions is thought to be crucial for the protein's ability to recognize and bind to a diverse array of effector proteins.

The use of Gpp(NH)p in these NMR studies is critical, as the intrinsic GTPase activity of Ras would otherwise lead to the rapid conversion of the GTP-bound state to the GDP-bound state, complicating the analysis of the active conformation's dynamics. utoronto.ca By stabilizing the active-like state, Gpp(NH)p allows for the detailed characterization of the conformational fluctuations that are essential for the biological activity of Ras and other GTPases.

Computational Approaches in Conformational Dynamics

Computational methods, such as molecular dynamics (MD) simulations, have emerged as a powerful tool to complement experimental techniques like X-ray crystallography and NMR spectroscopy. These simulations can provide a dynamic, atomic-level view of protein conformational changes over time.

In the context of Gpp(NH)p-bound GTPases, MD simulations can be used to explore the conformational landscape of the protein and to understand the transitions between different states. For example, simulations can be initiated from the crystal structure of a Gpp(NH)p-bound protein to observe the fluctuations and correlated motions of different regions, including the switch I and II loops.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to investigate the mechanism of GTP hydrolysis. nih.gov Although Gpp(NH)p is non-hydrolyzable, these computational studies, often benchmarked against experimental data from Gpp(NH)p-bound structures, can shed light on the roles of specific residues in catalysis and the protonation states of the nucleotide and surrounding water molecules. By studying the stable Gpp(NH)p-bound state, researchers can build more accurate models of the transient, high-energy states that occur during the enzymatic reaction.

Accelerated Molecular Dynamics (aMD) Simulations.

Accelerated Molecular Dynamics (aMD) is an enhanced sampling technique that facilitates the exploration of conformational landscapes of biomolecules that are often inaccessible to conventional molecular dynamics (MD) simulations within achievable timescales. nih.gov By adding a non-negative boost potential to the system's potential energy surface, aMD effectively lowers the energy barriers between different conformational states, thereby accelerating the conformational transitions. nih.gov This method is particularly valuable for studying the conformational dynamics of G-proteins in complex with GNP.

The application of aMD simulations to GNP-bound G-proteins allows for the observation of large-scale conformational changes that are crucial for their function, such as the dissociation of the Gα subunit from the Gβγ dimer. These simulations can reveal intermediate conformational states that are sparsely populated and thus difficult to detect experimentally. The insights gained from aMD can elucidate the allosteric communication pathways within the G-protein complex and the role of specific residues in mediating these long-range effects.

Recent advancements in computational methods, such as combining neural network potentials (NNP) with molecular mechanics (MM) in a hybrid NNP/MM approach, have further enhanced the speed and accuracy of MD simulations. nih.govarxiv.orgupf.edu This allows for longer simulation timescales, such as microsecond-long simulations of protein-ligand complexes, providing more comprehensive sampling of the conformational space. nih.govarxiv.orgupf.edu

Table 1: Comparison of aMD and Conventional MD for G-Protein Simulations

| Feature | Conventional Molecular Dynamics (MD) | Accelerated Molecular Dynamics (aMD) |

| Sampling Efficiency | Limited to local energy minima | Enhanced sampling of broader conformational space |

| Timescale | Typically nanoseconds to a few microseconds | Can access conformational changes occurring on longer timescales |

| Energy Landscape | Explores the original potential energy surface | Modifies the potential energy surface to accelerate transitions |

| Application to GNP-G-proteins | Useful for studying local dynamics and stability | Ideal for observing large-scale conformational changes and activation mechanisms |

Principal Component Analysis (PCA) for Conformational Transformations.

Principal Component Analysis (PCA) is a powerful statistical method used to reduce the dimensionality of complex datasets, such as the conformational ensembles generated from molecular dynamics simulations. nih.gov In the context of structural biology, PCA can identify the dominant modes of motion within a protein, often referred to as principal components (PCs), which describe the collective movements of atoms that account for the majority of the variance in the trajectory. nih.gov

When applied to MD simulation trajectories of GNP-bound G-proteins, PCA can distill the complex, high-dimensional conformational landscape into a lower-dimensional representation, making it easier to visualize and interpret the functionally relevant motions. The first few principal components typically correspond to the most significant conformational changes, such as the opening and closing of nucleotide-binding pockets or the movement of entire domains. nih.gov

By projecting the simulation trajectory onto the principal components, it is possible to map the conformational transitions between different functional states. nih.gov For instance, PCA can be used to characterize the conformational pathway of a G-protein as it transitions from an inactive to an active-like state upon binding to GNP. This analysis can reveal the key residues and structural motifs that drive these transformations.

Table 2: Key Findings from PCA of GNP-Bound G-Protein Simulations

| Principal Component | Description of Motion | Functional Relevance |

| PC1 | "Breathing" motion of the nucleotide-binding pocket | Facilitates nucleotide exchange and binding |

| PC2 | "Twisting" motion between the Ras-like and helical domains | Involved in the interaction with effector proteins |

| PC3 | Movement of the switch regions (I, II, and III) | Critical for GTP hydrolysis and interaction with Gβγ |

Spectroscopic Methods for Monitoring Protein Interactions.

A variety of spectroscopic techniques are employed to monitor the interactions between GNP-bound G-proteins and their binding partners, providing valuable information on binding affinities, kinetics, and conformational changes upon complex formation. mdpi.com

Fluorescence Spectroscopy: This technique often utilizes the intrinsic fluorescence of tryptophan residues within the protein or extrinsic fluorescent probes. mdpi.com Changes in the fluorescence intensity or emission wavelength upon the binding of a ligand or another protein can provide quantitative information about the binding event. nih.gov For example, Förster Resonance Energy Transfer (FRET) can be used to measure distances between fluorescently labeled G-protein subunits or between the G-protein and its receptor or effector, providing insights into the conformational changes that occur during signal transduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-protein interactions in solution at atomic resolution. duke.edunews-medical.net Chemical shift perturbation mapping is a widely used NMR method where changes in the chemical shifts of backbone amide protons and nitrogens of a ¹⁵N-labeled protein are monitored upon titration with an unlabeled binding partner. duke.edu These perturbations can be mapped onto the protein structure to identify the binding interface. NMR can also provide information on the dynamics of the interaction and can be used to determine the structure of the protein complex. duke.eduresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of proteins. nih.gov Changes in the CD spectrum of a G-protein upon binding to GNP or an interacting protein can indicate conformational changes, such as alterations in the alpha-helical or beta-sheet content. mdpi.com

Table 3: Spectroscopic Techniques for Studying GNP-G-Protein Interactions

| Technique | Information Obtained | Advantages | Limitations |

| Fluorescence Spectroscopy | Binding affinity, kinetics, conformational changes | High sensitivity, real-time measurements | Requires fluorescent labels (intrinsic or extrinsic) |

| NMR Spectroscopy | Binding interface, complex structure, dynamics | Atomic resolution information, no crystallization required | Limited to smaller protein complexes, requires isotopic labeling |

| Circular Dichroism (CD) | Secondary and tertiary structure changes | Provides global structural information, relatively simple | Low resolution, does not provide site-specific information |

Iv. Methodological Paradigms and Experimental Applications of Guanylyl Imidodiphosphate

In Vitro Systems for Biochemical Pathway Dissection

In vitro systems provide a controlled environment to dissect the intricate molecular mechanisms of cellular processes. The use of GNP-PCP in these systems has been pivotal in elucidating the function and regulation of GTP-binding proteins.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

GNP-PCP has been instrumental in deciphering the activation cycle of G-protein coupled receptors (GPCRs) and their associated heterotrimeric G-proteins. Upon agonist binding to a GPCR, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation and dissociation from the βγ-subunits. By substituting GTP with the non-hydrolyzable GNP-PCP, researchers can trap the G-protein in its active conformation, allowing for the study of its downstream effectors in a sustained manner.

This approach has been widely used to study the activation of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). For instance, studies have shown that GNP-PCP can potently stimulate adenylyl cyclase activity in various membrane preparations. medchemexpress.comglpbio.com Kinetic analyses of GPCR signaling in intact cells have demonstrated that the entire signaling cascade, from receptor activation to effector response, can occur within milliseconds to seconds. nih.govnih.gov The use of GNP-PCP helps to dissect the individual steps of this rapid process.

Furthermore, GNP-PCP has been crucial in understanding the regulation of receptor affinity by G-proteins. In the absence of GTP, some GPCRs form a high-affinity complex with their agonists and the G-protein. The introduction of GNP-PCP mimics the effect of GTP, causing the dissociation of the G-protein from the receptor and a shift to a low-affinity agonist binding state. nih.gov

Enzyme Kinetic Studies to Determine Activation and Inhibition Parameters

GNP-PCP is a valuable tool for investigating the kinetics of enzymes that are regulated by GTP-binding proteins. By locking the regulatory G-protein in an active state, the effect on the target enzyme's kinetic parameters, such as the maximum velocity (Vmax) and the Michaelis constant (Km), can be determined. youtube.comlibretexts.orgteachmephysiology.comyoutube.com An increase in Vmax indicates that the activated G-protein enhances the catalytic rate of the enzyme, while a change in Km suggests an alteration in the enzyme's affinity for its substrate. libretexts.orgucl.ac.uk

Conversely, GNP-PCP can also be used to study enzyme inhibition. In some systems, GNP-PCP or the activated G-protein may act as an inhibitor. The inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition, can be determined through kinetic experiments. ucl.ac.ukebmconsult.com For example, in rat synaptosomal fractions, GNP-PCP exhibited both inhibitory and stimulatory effects on basal adenylate cyclase activity depending on the concentration and the presence of manganese ions. nih.gov At a concentration of 10-7 M, GNP-PCP was inhibitory, while at 10-4 M, it was stimulatory. nih.gov

| Enzyme | Effect of Guanylyl Imidodiphosphate | Concentration | Reference |

| Adenylate Cyclase (rat synaptosomal fractions) | Inhibition | 10-7 M | nih.gov |

| Adenylate Cyclase (rat synaptosomal fractions) | Stimulation | 10-4 M | nih.gov |

Characterization of Nucleotide Binding Sites

Understanding how proteins bind to nucleotides is fundamental to elucidating their function. GNP-PCP and its fluorescently labeled derivatives are powerful probes for characterizing the nucleotide-binding sites of proteins. These analogs allow for the determination of binding affinities, specificities, and the conformational changes that occur upon nucleotide binding.

The binding affinity is often expressed as the dissociation constant (Kd), which is the concentration of the ligand at which half of the binding sites are occupied at equilibrium. malvernpanalytical.combmglabtech.com A lower Kd value indicates a higher binding affinity. malvernpanalytical.com While specific Kd values for GNP-PCP binding to various G-proteins are not always readily available in comparative tables, the principle of using non-hydrolyzable analogs to measure these affinities is a standard biochemical practice.

Fluorescent analogs of GNP-PCP are particularly useful as they allow for real-time monitoring of nucleotide binding and exchange. The change in fluorescence upon binding to the protein provides information about the local environment of the nucleotide-binding pocket and can be used to study the kinetics of nucleotide association and dissociation.

Protein-Protein Interaction Analysis (e.g., Ras/Raf, Rhodopsin-G-protein)

GNP-PCP is critical for studying the interactions between GTP-binding proteins and their effector proteins. By locking the GTP-binding protein in its active state, GNP-PCP stabilizes the conformation that is competent for effector binding. This has been particularly important in studying the interaction between the small GTPase Ras and its effector kinase Raf. nih.gov The binding of GTP (or GNP-PCP) to Ras induces a conformational change that allows it to bind to and activate Raf, initiating a downstream signaling cascade that is crucial for cell growth and proliferation. nih.govnih.govcancer.gov In vitro binding assays using GNP-PCP-loaded Ras have been essential in mapping the interaction surfaces between these two proteins. nih.gov

Similarly, the interaction between the light-activated GPCR rhodopsin and its cognate G-protein, transducin, is studied using GNP-PCP. Light-activated rhodopsin catalyzes the exchange of GDP for GTP on transducin. Using GNP-PCP allows researchers to trap the rhodopsin-transducin complex in a state that is representative of the activated signaling complex, facilitating its biochemical and structural characterization.

Microtubule Assembly and Dynamics Research

GNP-PCP has profoundly impacted our understanding of microtubule dynamics. Microtubules are cytoskeletal polymers composed of αβ-tubulin dimers that bind GTP. GTP-tubulin adds to the growing end of a microtubule, and the subsequent hydrolysis of GTP to GDP within the microtubule lattice is a key factor in regulating microtubule stability and dynamics.

GNP-PCP can substitute for GTP in promoting tubulin polymerization. nih.govscilit.comsemanticscholar.org However, because GNP-PCP is non-hydrolyzable, the resulting microtubules are exceptionally stable and resistant to depolymerization. pnas.org This property has allowed researchers to investigate the structural consequences of GTP binding to tubulin and to dissect the role of GTP hydrolysis in microtubule catastrophe (the rapid shrinking of microtubules). Studies have shown a stoichiometry of two molecules of GTP hydrolyzed for each tubulin dimer incorporated into a microtubule. nih.gov The use of GNP-PCP has helped to confirm that GTP hydrolysis is not required for polymerization itself but is crucial for the dynamic instability of microtubules. pnas.org

Cell-Based and Tissue-Based Research Applications

The application of GNP-PCP extends beyond in vitro systems to more complex cellular and tissue environments. By introducing GNP-PCP into cells, often through microinjection or the use of permeabilized cell preparations, researchers can investigate the physiological consequences of sustained G-protein activation.

In permeabilized cells, where the plasma membrane is made permeable to small molecules, GNP-PCP can be introduced to directly activate intracellular G-proteins. This technique has been used to study a variety of cellular processes, including ion channel regulation, exocytosis, and cytoskeletal organization. For example, in permeabilized platelets, GNP-PCP at a concentration of 100 μM has been shown to induce the secretion of dense granules in response to calcium stimulation. medchemexpress.com Similarly, studies in permeabilized human leukemia (HL-60) cells have utilized stable GTP analogs to measure receptor-induced G-protein activation. nih.gov

While the direct application of GNP-PCP in whole tissues is less common due to delivery challenges, tissue homogenates and slices are used to study signaling pathways in a more physiological context than isolated cells. In such preparations, GNP-PCP can be used to activate G-proteins and study their effects on tissue-specific enzymes and receptors. For instance, GNP-PCP has been used to study the stimulatory and inhibitory effects on adenylate cyclase activity in cardiac sarcolemma. nih.gov Furthermore, research on inductive tissue interactions and cell signaling in organogenesis, such as in the kidney, relies on understanding the fundamental G-protein signaling pathways that are often dissected using tools like GNP-PCP. semanticscholar.org

Investigation of Cellular Communication Mechanisms

Gpp(NH)p is instrumental in dissecting the complex cascades of cellular communication, particularly those mediated by G-protein-coupled receptors (GPCRs). These receptors form the largest family of cell surface receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses. The binding of a ligand to a GPCR triggers a conformational change that promotes the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to its activation.

By using Gpp(NH)p, researchers can bypass the need for a ligand-activated GPCR and directly stimulate the G-protein. This allows for the isolation and study of the G-protein and its effectors. A primary example of this is the investigation of adenylate cyclase, a key enzyme in cellular signaling. Gpp(NH)p has been shown to be a potent stimulator of adenylate cyclase activity in plasma membranes from various cell types. This activation occurs because Gpp(NH)p binds to and activates the stimulatory G-protein (Gs), which in turn activates adenylate cyclase to produce cyclic AMP (cAMP), a ubiquitous second messenger.

The use of Gpp(NH)p has demonstrated that it can activate adenylate cyclase even when the GPCR is blocked by an antagonist, confirming that it acts directly on the G-protein. This methodological approach has been crucial in delineating the sequential steps of signal transduction from the receptor to the effector enzyme and in understanding the regulatory role of G-proteins in this process.

Studies of Rhythmic Motor Pattern Production

Rhythmic motor patterns, such as those responsible for locomotion, breathing, and chewing, are generated by neural circuits known as central pattern generators (CPGs). These networks can produce rhythmic outputs without corresponding rhythmic sensory input. The activity of CPGs is often modulated by neurotransmitters that act through GPCRs, thereby influencing the properties of the neural network and the resulting motor pattern.

While direct studies extensively detailing the use of Gpp(NH)p in CPG research are not widely documented in readily available literature, its utility can be inferred from its known mechanism of action. Neuromodulators like serotonin, dopamine, and acetylcholine, which are known to reconfigure CPG outputs, exert their effects through G-protein-mediated pathways. For instance, these modulators can alter ion channel conductances, synaptic strength, and neuronal excitability.

By applying Gpp(NH)p to preparations containing CPGs, researchers could, in principle, persistently activate the G-protein pathways downstream of these neuromodulatory receptors. This would allow for a detailed investigation of the specific ionic and synaptic mechanisms that are altered to produce different motor patterns. For example, if a particular neuromodulator is known to act via a Gs-coupled receptor to enhance a rhythmic output, the application of Gpp(NH)p would be expected to mimic and sustain this enhancement, facilitating the identification of the specific ion channels or synaptic proteins being modulated.

Analysis of Postnatal Development of Receptors and G-Protein Coupling

The postnatal period is a critical window for the development and maturation of the central nervous system. During this time, there are significant changes in the expression, localization, and function of neurotransmitter receptors and their associated signaling proteins, including G-proteins. Understanding these developmental trajectories is crucial for comprehending normal brain function and the origins of neurodevelopmental disorders.

Gpp(NH)p serves as a valuable tool for investigating developmental changes in the functional coupling between receptors and G-proteins. For instance, studies on the guinea-pig myometrium have utilized Gpp(NH)p to assess the functional activity of the stimulatory G-protein, Gs, during pregnancy—a period of significant physiological development. These studies found that maximal stimulation of adenylate cyclase by Gpp(NH)p was significantly enhanced in late pregnancy compared to the non-pregnant state nih.gov. This suggests a pregnancy-related increase in the functional coupling of Gs to its effector, which could facilitate uterine quiescence nih.gov.

This methodological paradigm can be applied to the study of postnatal brain development. For example, researchers can prepare brain tissue homogenates from different postnatal ages and measure the ability of Gpp(NH)p to stimulate the activity of specific effector enzymes or to modulate receptor binding. By comparing these responses across different developmental time points, it is possible to map out the maturation of receptor-G-protein coupling for various neurotransmitter systems. This approach provides insights into how the signaling capacity of a neuron or a neural circuit changes as it matures.

Activation of Iron Regulatory Protein-1 by Oxidative Stress

Iron Regulatory Protein-1 (IRP-1) is a key cytoplasmic protein that regulates cellular iron metabolism. In response to oxidative stress, such as exposure to hydrogen peroxide (H2O2), IRP-1 is activated to bind to iron-responsive elements in messenger RNAs, thereby controlling the translation of proteins involved in iron uptake, storage, and utilization.

Studies have shown that the H2O2-mediated activation of IRP-1 is a complex process that appears to be energy-dependent. In in vitro systems using permeabilized cells, the activation of IRP-1 by H2O2 was found to be negatively affected by the presence of Gpp(NH)p nih.govnih.gov. This inhibitory effect suggests that a G-protein-mediated signaling pathway may be involved in the cellular response to oxidative stress that leads to IRP-1 activation. While the precise mechanism is still under investigation, the use of Gpp(NH)p in these experiments has provided evidence for the involvement of nucleotide-dependent processes in the regulation of iron metabolism under conditions of oxidative stress nih.govnih.gov.

Platelet Dense Granule Secretion Studies

Platelets play a critical role in hemostasis and thrombosis. Upon activation, they release the contents of their granules, which include molecules that promote platelet aggregation and blood coagulation. The secretion of dense granules, which contain ADP, ATP, and serotonin, is a crucial step in this process.

The signaling pathways that lead to platelet granule secretion are complex and involve the activation of G-proteins. Gpp(NH)p has been used in studies with permeabilized platelets to investigate the role of G-proteins in dense granule release. It has been demonstrated that Gpp(NH)p can induce the secretion of dense granules in response to calcium stimulation nih.gov. This indicates that the activation of G-proteins is a key event downstream of the initial activation signals that leads to the exocytosis of these granules. By using Gpp(NH)p, researchers can directly activate this step and study the subsequent mechanics of granule fusion and release without the need for upstream receptor activation.

Analog Comparisons and Their Differential Utility

The choice of a GTP analog in an experiment is critical, as different analogs can have distinct properties and produce varying results. Gpp(NH)p is often compared with other non-hydrolyzable or slowly hydrolyzable analogs, such as guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS), and with inhibitory analogs like guanosine 5'-O-(2-thiodiphosphate) (GDPβS).

Contrasting this compound with GTPγS and GDPβS in Functional Assays

Gpp(NH)p and GTPγS are both used to persistently activate G-proteins. However, they differ in their chemical structure—Gpp(NH)p has an imido group substituting the oxygen between the β and γ phosphates, while GTPγS has a sulfur atom in place of an oxygen on the γ-phosphate. These structural differences can lead to variations in their interaction with G-proteins and their effects in functional assays.

In many systems, GTPγS is found to be more potent or to produce a more robust activation of G-proteins than Gpp(NH)p. This may be due to a higher affinity of GTPγS for the Gα subunit or a more effective induction of the active conformation. For example, in the study of IRP-1 activation by oxidative stress, Gpp(NH)p negatively affected the activation, whereas GTPγS completely blocked it, suggesting a stronger inhibitory effect of GTPγS in that particular experimental context nih.govnih.gov.

The choice between Gpp(NH)p and GTPγS can also depend on the specific G-protein being studied and the assay being used. For instance, some G-proteins may show differential sensitivity to these two analogs. Furthermore, GTPγS is often available in a radiolabeled form ([³⁵S]GTPγS), which has made it a widely used tool for quantitative binding assays to measure GPCR activation.

In contrast to Gpp(NH)p and GTPγS, GDPβS is an inhibitor of G-protein activation. It is a stable analog of GDP and competes with GTP for binding to the Gα subunit. By binding to the nucleotide-binding site, GDPβS locks the G-protein in its inactive state, preventing it from being activated by a GPCR. This makes GDPβS a valuable tool for demonstrating that a particular cellular response is indeed G-protein dependent. If a response is triggered by a stimulus but is blocked by the presence of GDPβS, it provides strong evidence for the involvement of a G-protein.

The differential utility of these analogs is summarized in the table below:

| Analog | Class | Mechanism of Action | Primary Use in Functional Assays |

| This compound (Gpp(NH)p) | Activating, Non-hydrolyzable | Binds to the Gα subunit and mimics the GTP-bound state, leading to persistent activation. | Direct activation of G-proteins to study downstream effectors; investigation of G-protein coupling. |

| Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) | Activating, Slowly hydrolyzable | Binds to the Gα subunit, inducing a stable, active conformation. Often more potent than Gpp(NH)p. | Potent and persistent activation of G-proteins; widely used in radiolabeled form for receptor-G-protein coupling assays. |

| Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) | Inhibitory | Binds to the Gα subunit and locks it in the inactive, GDP-bound conformation, preventing activation. | Blocking G-protein-mediated signaling to confirm the involvement of G-proteins in a cellular response. |

Spatiotemporal Control of G-Protein Activation Through Photoreactive Analogs of this compound

The precise control of G-protein activation in living cells, both in terms of when and where it occurs, is a critical challenge in cell biology. The use of photoreactive analogs of this compound (GNP-PNP), a non-hydrolyzable GTP analog, offers a powerful tool to achieve such spatiotemporal control. By rendering GNP-PNP biologically inactive through the attachment of a photolabile "caging" group, researchers can introduce the inert compound into a biological system and then, with a pulse of light, rapidly release the active GNP-PNP at a specific time and location. This technique allows for the direct activation of G-proteins, bypassing the need for receptor stimulation and enabling the detailed study of downstream signaling events with high precision.

The fundamental principle behind this method lies in the chemical modification of the GNP-PNP molecule. A photoremovable protecting group, often a derivative of o-nitrobenzyl, is covalently attached to a critical position on the nucleotide, typically the γ-phosphate. This modification sterically hinders the binding of the analog to the G-protein, thus keeping it in an inactive state. Upon irradiation with light of a specific wavelength, the photolabile bond is cleaved, releasing the unmodified, active GNP-PNP, which can then bind to and activate G-proteins.

Research Findings and Methodological Considerations

The application of caged GNP-PNP and other non-hydrolyzable GTP analogs has provided significant insights into the kinetics and localization of G-protein signaling. For instance, studies have utilized caged GTPγS, a close relative of GNP-PNP, to investigate the rapid activation of G-proteins in various cellular processes. The photorelease of these analogs allows for a "concentration jump" of the active nucleotide, initiating G-protein signaling on a millisecond timescale. This temporal precision is crucial for dissecting the fast kinetics of downstream effector activation.

Several key parameters are critical for the successful application of these photoreactive probes:

Choice of Caging Group: The selection of the photolabile protecting group influences the activation wavelength, the quantum yield of photolysis (a measure of the efficiency of the uncaging reaction), and the properties of the photolytic byproducts.

Wavelength of Activation: The wavelength of light used for uncaging must be carefully chosen to maximize the efficiency of photorelease while minimizing potential photodamage to the biological sample. Near-UV light is commonly employed for this purpose.

Biological Inertness: The caged compound must be biologically inert before photolysis, meaning it should not interact with the G-protein or other cellular components.

Byproducts of Photolysis: The uncaging reaction releases not only the active nucleotide but also a nitroso byproduct. It is essential to consider and control for any potential biological effects of these byproducts.

Photoreactive Analogs of Guanine (B1146940) Nucleotides in G-Protein Research

While specific research detailing a wide array of photoreactive analogs of this compound is not extensively documented in readily available literature, the principles are well-established through studies on similar caged nucleotides like caged GTP and caged GTPγS. The synthesis of these compounds typically involves the reaction of the nucleotide with a photolabile precursor, such as a nitrophenyl-containing compound.

Below is a conceptual table illustrating the types of photoreactive analogs that could be employed for the spatiotemporal control of G-protein activation, based on known caging strategies for similar nucleotides.

| Photoreactive Analog (Conceptual) | Caging Group | Typical Activation Wavelength (nm) | Key Features |

| NPE-caged-GNP-PNP | 1-(2-Nitrophenyl)ethyl | ~355 | Well-characterized caging group with relatively fast uncaging kinetics. |

| DMNPE-caged-GNP-PNP | 4,5-Dimethoxy-2-nitrobenzyl | ~350-365 | Often exhibits improved quantum yield and solubility compared to NPE. |

| Bhc-caged-GNP-PNP | 6-Bromo-7-hydroxycoumarin-4-ylmethyl | ~405 | Allows for uncaging with longer wavelength light, potentially reducing phototoxicity. |

Experimental Applications and Future Directions

The use of photoreactive analogs of non-hydrolyzable GTP analogs has been instrumental in a variety of experimental contexts, including:

Studying the kinetics of G-protein-effector interactions: By rapidly activating G-proteins, researchers can measure the immediate downstream consequences, such as the opening of ion channels or the production of second messengers.

Investigating the spatial organization of G-protein signaling: Localized photorelease of the active nucleotide allows for the activation of G-proteins in specific subcellular compartments, enabling the study of signaling microdomains.

Dissecting the role of G-proteins in complex cellular processes: The ability to precisely control G-protein activation has been valuable in understanding their involvement in processes such as cell migration, secretion, and synaptic transmission.

Future research in this area will likely focus on the development of novel photoreactive probes with improved properties, such as two-photon uncaging capabilities for even greater spatial resolution, and the application of these tools to more complex biological systems, including intact tissues and living organisms.

V. Advanced Research Directions and Therapeutic Implications

Elucidating Mechanisms of Disease Pathogenesis

The ability of Guanylyl imidodiphosphate to induce a stable, active G-protein conformation is instrumental in modeling disease states where signaling pathways are dysregulated.

G-protein-coupled receptors (GPCRs) and their associated G-proteins are pivotal in regulating cell growth, differentiation, and survival. nih.govmycancergenome.org Dysregulation of these signaling pathways is a hallmark of many cancers. High-throughput sequencing has revealed genetic aberrations in GPCRs and G-proteins in numerous malignancies, implicating them in tumor initiation and development. mdpi.com The aberrant activation of GPCR signaling can promote cancer cell proliferation, metastasis, and immune evasion. mdpi.com

In cancer research, this compound is used to mimic the constitutive G-protein activation observed in tumor cells. By treating cancer cell models with Gpp(NH)p, researchers can investigate the specific downstream signaling cascades that are activated and contribute to the malignant phenotype. For example, studies have shown that ligand-independent coupling of GPCRs, such as GPR87, to Gαi, Gαq, and Gα12/13 can drive tumor cell survival and proliferation. nih.govresearchgate.net Using Gpp(NH)p allows for the precise dissection of these pathways, helping to identify key effector molecules that mediate the tumorigenic effects. This approach is crucial for understanding how mutations in G-proteins or their regulators lead to uncontrolled cell growth and for identifying nodes in the signaling network that could be targeted for therapeutic intervention.

| G-Protein Subtype | Associated Cancer-Related Processes | Role in Signaling |

|---|---|---|

| Gαi | Cell Proliferation, Survival | Inhibits adenylyl cyclase, modulates ion channels |

| Gαq | Cell Proliferation, Metastasis | Activates phospholipase C-β |

| Gα12/13 | Cell Transformation, Invasion, Metastasis | Activates RhoGEFs, regulating the actin cytoskeleton |

| Gαs | Tumor Growth, Hormone Production | Stimulates adenylyl cyclase, increasing cAMP |

Normal motor control relies on the finely tuned activity of neuronal circuits, particularly within the basal ganglia, where G-protein signaling plays a critical role. medlink.com Disruptions in these pathways can lead to a range of movement disorders, which are broadly classified as hypokinetic (e.g., parkinsonism) or hyperkinetic (e.g., chorea, dystonia). medlink.com

This compound is utilized in neuroscience to probe the function of G-proteins in synaptic transmission and neuronal excitability. For instance, studies on synaptosomal fractions from the rat brain have shown that Gpp(NH)p can have both inhibitory and stimulatory effects on adenylate cyclase activity, a key enzyme in neuronal signaling. nih.gov This demonstrates the compound's utility in dissecting the complex regulation of neuronal second messenger systems. By persistently activating G-proteins in specific neural pathways, researchers can simulate pathological conditions and study their impact on motor control circuits, providing insights into the molecular basis of neurological disorders.

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov While most cases are sporadic, a significant percentage is linked to specific genetic mutations. nih.govmichaeljfox.org Key genes implicated in familial PD include SNCA (alpha-synuclein), LRRK2 (leucine-rich repeat kinase 2), and GBA (glucocerebrosidase). michaeljfox.orgdovepress.comacnr.co.uk

Mutations in these genes can disrupt cellular processes, including signaling pathways that involve G-proteins. The LRRK2 G2019S mutation, a common cause of both familial and sporadic PD, is known to alter kinase activity, which can have downstream effects on G-protein signaling. dovepress.com Similarly, GBA mutations, which are the most common known genetic risk factor for PD, lead to lysosomal dysfunction that may interfere with signaling at the membrane. michaeljfox.orgdovepress.com this compound can be employed in cellular and biochemical models expressing these mutant proteins to investigate how they alter G-protein function. By locking G-proteins in an active state, researchers can assess whether a specific PD-associated mutation enhances or dampens the cellular response to G-protein activation, thereby providing a mechanistic link between the genetic defect and the neuronal dysfunction observed in the disease.

| Gene | Protein Product | Common Mutation(s) | Associated Form of PD |

|---|---|---|---|

| SNCA | Alpha-synuclein | Point mutations, multiplications | Autosomal Dominant |

| LRRK2 | Leucine-rich repeat kinase 2 (Dardarin) | G2019S, R1441G/C/H | Autosomal Dominant |

| GBA | Glucocerebrosidase (GCase) | N370S, L444P | Increased risk factor |

| PRKN | Parkin | Various deletions, point mutations | Autosomal Recessive (Early-onset) |

| PINK1 | PTEN-induced kinase 1 | Point mutations, deletions | Autosomal Recessive (Early-onset) |

Q & A

Q. What is the primary biochemical utility of Guanylyl imidodiphosphate in GTPase studies?

GMPPNP is a non-hydrolyzable GTP analog that stabilizes GTPases in their active conformation, enabling researchers to study nucleotide-dependent protein interactions. It is particularly useful in trapping transient enzymatic states for structural analysis (e.g., crystallography) or kinetic assays .

Q. How does GMPPNP differ from GTP in experimental applications?

Unlike GTP, GMPPNP contains an imidodiphosphate group instead of a β-γ oxygen bridge, rendering it resistant to hydrolysis. This property allows prolonged observation of GTPase activation states in assays such as fluorescence polarization or surface plasmon resonance (SPR) .

Q. What buffer conditions are optimal for GMPPNP-mediated protein stabilization?

A common buffer system includes 100 mM sodium acetate–HCl (pH 5.1) with 1.7 M ammonium sulfate and 20 mM L-cysteine, as used in crystallizing SelB•GMPPNP complexes. Magnesium ions (10 mM) are often added to enhance nucleotide binding .

Advanced Research Questions

Q. What methodological challenges arise when using GMPPNP in structural studies of large protein complexes?

Key challenges include:

- Crystallization variability : Ligand-free proteins may fail to crystallize, necessitating optimization of ionic strength and pH .

- Conformational heterogeneity : GMPPNP-bound proteins may adopt multiple states, requiring cryo-EM or time-resolved X-ray diffraction to resolve dynamics .

- Competitive inhibition : Endogenous GTP in cell lysates can displace GMPPNP, requiring stringent purification protocols .

Q. How can researchers validate GMPPNP's role in nucleotide-dependent dimerization assays?

- Size exclusion chromatography (SEC) : Monitor oligomeric state shifts in the presence of GMPPNP vs. GDP.

- FRET-based assays : Use fluorescently labeled GTPases to detect dimerization kinetics.

- Control experiments : Compare results with GTPγS (another non-hydrolyzable analog) to confirm specificity .

Q. What strategies enhance GMPPNP's stability in long-term kinetic studies?

- Temperature control : Store working solutions at 4°C to prevent degradation.

- Chelating agents : Include EDTA to minimize metal-ion-catalyzed hydrolysis.

- Buffer additives : Use reducing agents like DTT or L-cysteine to maintain protein-nucleotide interactions .

Methodological Tables

Q. Table 1. Crystallization Conditions for SelB•GMPPNP Complexes

| Parameter | Condition | Source |

|---|---|---|

| Buffer | 100 mM sodium acetate–HCl, pH 5.1 | |

| Precipitant | 1.7 M (NH₄)₂SO₄ | |

| Ligand concentration | 3.0 mM GMPPNP | |

| Additives | 20 mM L-cysteine |

Q. Table 2. Key Applications of GMPPNP in Disease Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.